molecular formula C16H22N4OS B5273979 N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-2-methyl-4,5,6,7-tetrahydroindazole-3-carboxamide

N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-2-methyl-4,5,6,7-tetrahydroindazole-3-carboxamide

Cat. No.: B5273979
M. Wt: 318.4 g/mol
InChI Key: ZVFKLIUBFUWSKW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-2-methyl-4,5,6,7-tetrahydroindazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone . The indazole ring can be synthesized via a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and solvent systems used in the reactions. Catalysts and reagents are often chosen to enhance the efficiency of the synthesis .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-2-methyl-4,5,6,7-tetrahydroindazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity . The indazole ring may also play a role in binding to specific proteins, influencing cellular processes .

Properties

IUPAC Name

N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-2-methyl-4,5,6,7-tetrahydroindazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4OS/c1-10-11(2)22-14(18-10)8-9-17-16(21)15-12-6-4-5-7-13(12)19-20(15)3/h4-9H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFKLIUBFUWSKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)CCNC(=O)C2=C3CCCCC3=NN2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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